Tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate
CAS No.: 1196155-07-3
Cat. No.: VC8216481
Molecular Formula: C13H22N4O2
Molecular Weight: 266.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1196155-07-3 |
|---|---|
| Molecular Formula | C13H22N4O2 |
| Molecular Weight | 266.34 g/mol |
| IUPAC Name | tert-butyl 3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
| Standard InChI | InChI=1S/C13H22N4O2/c1-7(2)10-9-8(11(14)16-15-9)6-17(10)12(18)19-13(3,4)5/h7,10H,6H2,1-5H3,(H3,14,15,16) |
| Standard InChI Key | BGXWEOOVPZIQDT-UHFFFAOYSA-N |
| SMILES | CC(C)C1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N |
| Canonical SMILES | CC(C)C1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N |
Introduction
Chemical Structure and Stereochemical Considerations
Core Architecture
The compound features a bicyclic pyrrolopyrazole system, where a pyrrole ring (five-membered, one nitrogen) is fused to a pyrazole ring (five-membered, two adjacent nitrogens). The tert-butyl carboxylate group at position 5 and the isopropyl substituent at position 6 introduce steric bulk, while the amino group at position 3 provides nucleophilic reactivity . The saturated 4,6-dihydro moiety reduces ring aromaticity, enhancing conformational flexibility for intermolecular interactions .
Table 1: Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
| SMILES | CC(C)C1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N |
| InChIKey | BGXWEOOVPZIQDT-UHFFFAOYSA-N |
| PubChem CID | 53395335 |
Stereochemical Variants
The (S)-enantiomer (CAS 1263283-97-1) exhibits distinct biological activity due to chiral recognition in protein binding. Its InChIKey (BGXWEOOVPZIQDT-JTQLQIEISA-N) confirms the (6S) configuration, critical for optimizing pharmacokinetic profiles in drug candidates .
Synthetic Routes and Optimization
Core Ring Formation
The pyrrolopyrazole scaffold is typically constructed via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example:
-
Step 1: Reacting ethyl acetoacetate with hydrazine hydrate yields a pyrazolone intermediate.
-
Step 2: Alkylation with propargyl bromide introduces alkyne functionality.
-
Step 3: Cyclization under acidic conditions forms the pyrrolopyrazole core.
Functionalization
-
Amino Group Introduction: Nitration followed by catalytic reduction or direct amination using ammonia.
-
Isopropyl Attachment: Alkylation with 2-bromopropane in the presence of a base like potassium carbonate .
-
tert-Butyl Protection: Boc (tert-butoxycarbonyl) protection of the amine using di-tert-butyl dicarbonate .
Table 2: Key Synthetic Intermediates
| Intermediate | Role |
|---|---|
| 5-tert-Butyl 1-ethyl dicarboxylate | Enhances solubility for purification |
| 3-Nitro-pyrrolopyrazole | Precursor for amino group installation |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s LogP of 2.31 suggests moderate lipophilicity, favoring membrane permeability. The tert-butyl ester increases steric hindrance, reducing metabolic degradation but limiting aqueous solubility (estimated <1 mg/mL in water).
Stability
-
Thermal Stability: Decomposes above 200°C (predicted).
-
Photostability: Susceptible to UV-induced degradation due to the conjugated dihydropyrrole system.
Biological Activity and Pharmaceutical Applications
Kinase Inhibition
The compound’s planar pyrrolopyrazole core mimics ATP’s adenine ring, enabling kinase binding. It is a precursor to Danusertib (PHA-739358), an Aurora kinase inhibitor evaluated in Phase II trials for chronic myeloid leukemia. The amino group coordinates with kinase active sites, while the isopropyl moiety fills hydrophobic pockets.
Analytical Characterization
Spectroscopic Methods
-
NMR: NMR (400 MHz, CDCl): δ 1.45 (s, 9H, tert-butyl), 2.95 (m, 1H, isopropyl), 4.25 (s, 2H, NH) .
-
HPLC: Purity >95% (C18 column, acetonitrile/water gradient).
Mass Spectrometry
-
ESI-MS: [M+H] at m/z 267.18 (calc. 266.34).
Future Research Directions
-
Structure-Activity Relationships: Modifying the isopropyl group to cyclopropyl for enhanced binding affinity.
-
Prodrug Development: Replacing tert-butyl with PEGylated esters to improve aqueous solubility.
-
Targeted Delivery: Conjugation to monoclonal antibodies for selective cancer cell targeting.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume